4-Benzyl-2,2,6,6-tetramethylmorpholine

概要

説明

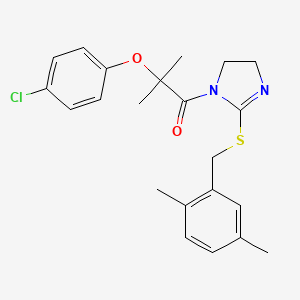

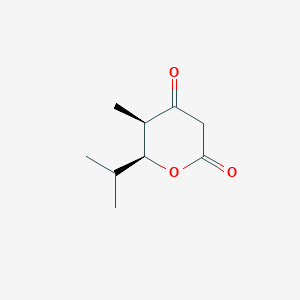

4-Benzyl-2,2,6,6-tetramethylmorpholine is a chemical compound with the molecular formula C15H23NO . It has an average mass of 233.349 Da and a monoisotopic mass of 233.177963 Da .

Molecular Structure Analysis

The molecular structure of this compound consists of a morpholine ring, which is a six-membered ring containing four carbon atoms, one nitrogen atom, and one oxygen atom. This ring is substituted with four methyl groups, a benzyl group, and two additional carbon atoms .Physical and Chemical Properties Analysis

This compound has a boiling point of 85-90 °C (at 0.1 Torr pressure) and a predicted density of 0.957±0.06 g/cm3 . Its pKa value is predicted to be 6.72±0.10 .科学的研究の応用

Structural Analysis and Stereochemistry

- Hernestam and Nilsson (1976) studied the structures of six isomers of 2,3,5,6-tetramethyl-morpholine, including 4-benzyl-2,3,5,6-tetramethylmorpholine derivatives, using proton nuclear magnetic resonance. This provided insights into the stereochemistry of the methyl groups adjacent to the amine group (Hernestam & Nilsson, 1976).

Synthesis and Oxidative Reactions

- Mercadante et al. (2013) described the synthesis of 4-acetamido-2,2,6,6-tetramethylpiperidine-1-oxoammonium tetrafluoroborate and its use in various oxidative reactions, demonstrating the compound's capabilities as a stoichiometric oxidant (Mercadante et al., 2013).

Polymer Synthesis

- Moschogianni et al. (2001) utilized tetrakis bromomethyl benzene, closely related to 4-benzyl-2,2,6,6-tetramethylmorpholine, in the synthesis of four-armed star polymers and graft copolymers, highlighting the compound's utility in polymer science (Moschogianni, Pispas, & Hadjichristidis, 2001).

Ionic Liquids and Physicochemical Properties

- Pernak et al. (2011) synthesized a series of 4-benzyl-4-methylmorpholinium salts and studied their physicochemical properties, cytotoxicity, and biodegradability, showing their potential as biomass solvents (Pernak et al., 2011).

Electrocatalytic Methods

- Rafiee et al. (2018) developed an electrocatalytic method using 4-acetamido-2,2,6,6-tetramethylpiperidin-1-oxyl for oxidizing various substrates to carboxylic acids, demonstrating the compound's utility in large-scale syntheses (Rafiee et al., 2018).

Safety and Hazards

Safety data indicates that in case of inhalation, skin contact, eye contact, or ingestion, appropriate first aid measures should be taken, including moving the victim to fresh air, removing contaminated clothing, washing off with soap and plenty of water, rinsing with pure water, and not inducing vomiting . It’s also advised to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes .

将来の方向性

特性

IUPAC Name |

4-benzyl-2,2,6,6-tetramethylmorpholine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23NO/c1-14(2)11-16(12-15(3,4)17-14)10-13-8-6-5-7-9-13/h5-9H,10-12H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWWSXJXYWUCXDZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CN(CC(O1)(C)C)CC2=CC=CC=C2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![ethyl 2-[({[3-(4-methoxyphenyl)-4-oxo-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-7-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B3015662.png)

![methyl (3R)-3-amino-3-[2-(trifluoromethyl)phenyl]propanoate](/img/structure/B3015663.png)

![methyl 5-(((3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)methyl)furan-2-carboxylate](/img/structure/B3015666.png)

![2-(4-chlorophenoxy)-N-[2-(4-methoxybenzoyl)-1-benzofuran-3-yl]acetamide](/img/structure/B3015669.png)

![N-mesityl-2-(5-methyl-4-oxo-6-(3-phenyl-1,2,4-oxadiazol-5-yl)thieno[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B3015671.png)

![2-Chloro-1-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]ethanone](/img/structure/B3015675.png)

![(3-(Benzo[d][1,3]dioxol-5-yl)pyrrolidin-1-yl)(3,5-bis(trifluoromethyl)phenyl)methanone](/img/structure/B3015677.png)

![2-[1-(2,3-Dihydro-1-benzofuran-5-ylsulfonyl)azetidin-3-yl]-6-pyridin-4-ylpyridazin-3-one](/img/structure/B3015680.png)